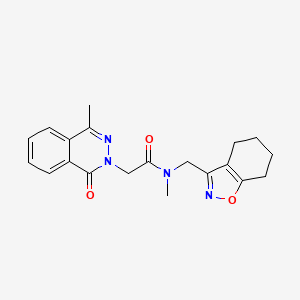
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one is a heterocyclic compound that contains a quinazoline core substituted with pyridinyl and thiophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with pyridinyl and thiophenyl reagents. One common method includes the cyclocondensation of anthranilic esters with N-pyridyl ureas, which proceeds without the need for metal catalysts and yields the desired quinazoline derivatives in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学研究应用
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of 3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
3-(Thiophen-2-yl)quinazolin-2,4(1H,3H)-diones: Synthesized via annulation of anthranilic esters with N-pyridyl ureas.
3-(Thiophen/thiazole-2-ylthio)pyridine derivatives: Investigated as IGF-1R tyrosine kinase inhibitors.
Uniqueness
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.
属性
IUPAC Name |
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c21-17-12-6-1-2-7-13(12)19-16(14-8-5-11-22-14)20(17)15-9-3-4-10-18-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBPYNJWZBJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
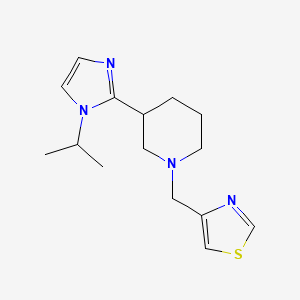
![4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine](/img/structure/B5587202.png)
![2-{rel-(3R,4S)-3-[(cyclopentylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}-N-methylnicotinamide hydrochloride](/img/structure/B5587205.png)
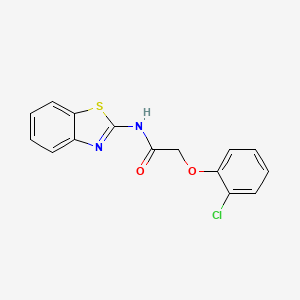
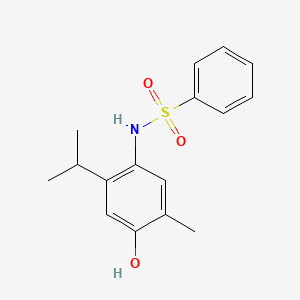
![cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone](/img/structure/B5587232.png)
![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide](/img/structure/B5587257.png)
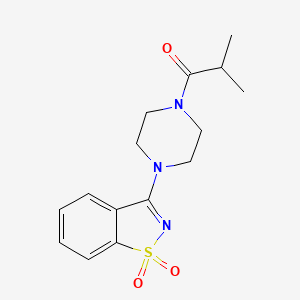
![2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide](/img/structure/B5587274.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5587276.png)
![N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5587287.png)
